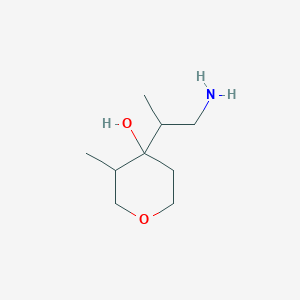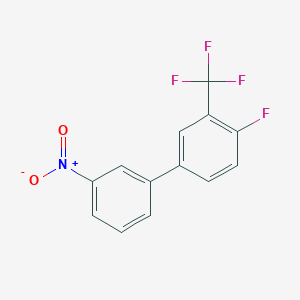
1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, a propyl group at the fifth position, and an amine group at the fourth position of the triazole ring. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include the use of solvents such as water or ethanol and can be carried out at room temperature or slightly elevated temperatures.
Industrial production methods for triazoles, including this compound, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazoles .
Applications De Recherche Scientifique
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, triazoles are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Triazoles, including this compound, are explored for their therapeutic potential.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, triazoles are known to inhibit enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule for research and therapeutic applications.
Comparaison Avec Des Composés Similaires
1-Ethyl-5-propyl-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives such as:
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a similar triazole ring but differs in the substitution pattern.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound is a polytriazolylamine ligand that stabilizes copper(I) and enhances its catalytic effect in azide-acetylene cycloaddition reactions.
1H-1,2,4-Triazol-5-amine, 1-propyl-: This compound has a propyl group at the first position and an amine group at the fifth position of the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-ethyl-5-propyltriazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-3-5-6-7(8)9-10-11(6)4-2/h3-5,8H2,1-2H3 |
Clé InChI |
BONKIOSWHSFKDX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=NN1CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)
amine](/img/structure/B13191550.png)




![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)




![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)


